molecular formula C9H19N3O B15096155 2-(1,4-Diazepan-1-YL)-N-ethylacetamide CAS No. 87055-38-7

2-(1,4-Diazepan-1-YL)-N-ethylacetamide

Cat. No.: B15096155
CAS No.: 87055-38-7
M. Wt: 185.27 g/mol
InChI Key: DAGWFEQLRDKANN-UHFFFAOYSA-N
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Description

2-(1,4-Diazepan-1-YL)-N-ethylacetamide is a chemical compound that belongs to the class of diazepanes. Diazepanes are seven-membered nitrogen-containing heterocycles that have significant importance in medicinal chemistry due to their diverse biological activities. This compound is of interest in various fields, including pharmaceuticals, due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,4-Diazepan-1-YL)-N-ethylacetamide typically involves the formation of the diazepane ring followed by the introduction of the N-ethylacetamide group. One common method is the reductive amination of a suitable precursor, such as an aminoketone, using imine reductases. This method allows for the production of chiral diazepanes with high enantioselectivity .

Industrial Production Methods

Industrial production of this compound may involve large-scale reductive amination processes using biocatalysts or chemical catalysts. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product. Optimization of these parameters is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

2-(1,4-Diazepan-1-YL)-N-ethylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the diazepane ring.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the diazepane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted diazepanes.

Scientific Research Applications

2-(1,4-Diazepan-1-YL)-N-ethylacetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.

    Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-(1,4-Diazepan-1-YL)-N-ethylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,4-Diazepan-1-YL)-N-ethylacetamide is unique due to its specific structure and the presence of the N-ethylacetamide group, which can influence its biological activity and pharmacokinetic properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

87055-38-7

Molecular Formula

C9H19N3O

Molecular Weight

185.27 g/mol

IUPAC Name

2-(1,4-diazepan-1-yl)-N-ethylacetamide

InChI

InChI=1S/C9H19N3O/c1-2-11-9(13)8-12-6-3-4-10-5-7-12/h10H,2-8H2,1H3,(H,11,13)

InChI Key

DAGWFEQLRDKANN-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)CN1CCCNCC1

Origin of Product

United States

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